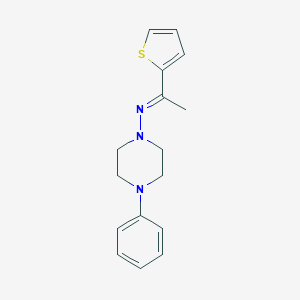![molecular formula C21H24N4OS B382490 4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 314260-81-6](/img/structure/B382490.png)
4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential therapeutic applications . These compounds have shown affinity for alpha1-adrenergic receptors, which are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions, followed by reaction with POCl3, and then with morpholine in a mixture of absolute ethanol and isopropanol .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring and a thieno[2,3-d]pyrimidine core. The piperazine ring is substituted with a 2-methoxyphenyl group . The dihedral angle between the phenyl and pyridine rings is 39.9 degrees .Chemical Reactions Analysis
The compound is likely to participate in reactions typical of its functional groups. For example, the piperazine ring can undergo reactions with acids and bases, and the thieno[2,3-d]pyrimidine core can participate in electrophilic aromatic substitution reactions .科学的研究の応用
Aza-Michael Addition Reaction
Compounds with a structure similar to the one you provided have been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
α1-Adrenergic Receptor Affinity
Related compounds have shown high affinity for α1-adrenergic receptors (α1-AR), which are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Antiparasitic Applications
Some structurally similar drugs prevent the removal of harmful parasites and the spread of diseases by paralyzing the host parasites .
Molecular Dynamics and Docking Simulations
These compounds have been used in comparative analysis of structures, docking simulations, molecular dynamics, and distribution of electrostatic potential studies .
Synthesis of Novel Compounds
Similar structures have been used as intermediates in the synthesis of novel compounds with potential therapeutic applications .
将来の方向性
作用機序
Target of Action
The primary targets of this compound are likely the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This interaction could result in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors can affect various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study similar compounds . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with alpha1-adrenergic receptors. These effects could include changes in smooth muscle contraction and neurotransmitter activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances in the body .
特性
IUPAC Name |
12-[4-(2-methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-22-20(19-15-6-5-9-18(15)27-21(19)23-14)25-12-10-24(11-13-25)16-7-3-4-8-17(16)26-2/h3-4,7-8H,5-6,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBJTQIJGJLMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![3-[[4-(2-methoxyphenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B382410.png)
![Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B382411.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)
![4-(2-methoxyphenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382415.png)
![2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382421.png)
![4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B382424.png)
![1-[3-(4-chlorophenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazol-6-yl ethyl ether](/img/structure/B382426.png)
![2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382427.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B382428.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B382429.png)
